3-Aminobenzylamine

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

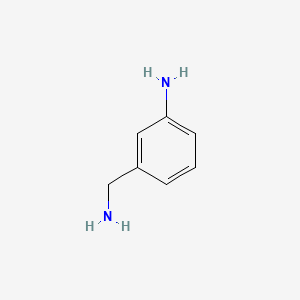

Structure

3D Structure

特性

IUPAC Name |

3-(aminomethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c8-5-6-2-1-3-7(9)4-6/h1-4H,5,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDBWYUOUYNQZBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60405032 | |

| Record name | 3-Aminobenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4403-70-7 | |

| Record name | 3-Aminobenzylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4403-70-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Aminobenzylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004403707 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Aminobenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-aminobenzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.159 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzenemethanamine, 3-amino | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.142 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Aminobenzylamine CAS number and properties

An In-depth Technical Guide to 3-Aminobenzylamine

Core Compound Identification

CAS Number: 4403-70-7[1][2][3]

Chemical Name: this compound[2]

Synonyms: 3-(Aminomethyl)aniline, m-Aminobenzylamine[2][4]

Physicochemical Properties

This compound is an organic compound that serves as a versatile intermediate in various chemical syntheses.[1] It is characterized as a bifunctional molecule, containing both a primary aromatic amine and a primary benzylic amine group.[1] At room temperature, it can exist as a pale brown low-melting solid or a colorless to pale yellow liquid with a faint amine-like odor.[1][2]

Table 1: Physical and Chemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₀N₂ | [1][2][3] |

| Molecular Weight | 122.17 g/mol | [2][3][5] |

| Appearance | Pale brown low melting solid; Colorless to pale yellow liquid | [1][2] |

| Melting Point | 41-45 °C | [2][6] |

| Boiling Point | 134 °C at 4 mmHg | [2][6][7] |

| Density | 1.093 ± 0.06 g/cm³ (Predicted) | [2][6] |

| Solubility | Soluble in water and Methanol | [1][2][7] |

| pKa | 9.22 ± 0.10 (Predicted) | [1][2] |

| Flash Point | >110 °C | [2][6] |

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory or industrial setting.[3][8] It is harmful if swallowed, causes severe skin burns and eye damage, and is toxic to aquatic life with long-lasting effects.[2][5][8][9]

Table 2: GHS Hazard Information

| Pictogram | Signal Word | Hazard Statements |

|

| Danger | H302: Harmful if swallowed.[2][5][8] H314: Causes severe skin burns and eye damage.[2][5][8] H410/H411: Very toxic/toxic to aquatic life with long lasting effects.[2][7][8] |

Handling and Storage:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[8][9] A full-face respirator should be used if exposure limits are exceeded.[8]

-

Handling Precautions: Do not breathe dust or mists.[7][9] Avoid release to the environment.[7][8][9] Do not eat, drink, or smoke when using this product.[7][8]

-

Storage Conditions: Store in a cool, dry place at 2-8°C, protected from light and under an inert gas atmosphere as it is air sensitive.[2][6][7][9] Store locked up.[7][8]

Applications in Research and Development

This compound is a key building block in medicinal chemistry and materials science.[1]

-

Pharmaceutical and Agrochemical Intermediate: It serves as a precursor for the synthesis of bioactive molecules, enzyme inhibitors, and receptor ligands.[1] It is considered an important pharmaceutical intermediate.[2]

-

Polymer Chemistry: The compound is used in the preparation of polymers.[1] For instance, it is used as a monomer for the synthesis of poly(this compound) (PABA), a conductive polymer employed in the development of electrochemical biosensors for detecting neurotransmitters like dopamine.[10] It can also be used as a raw material for polyimides.

-

Curing Agent: It functions as a curing agent for epoxy resins.[2]

-

Dyes and Specialty Chemicals: It is also utilized in the manufacturing of dyes and other specialty chemicals.[1]

Experimental Protocols

Synthesis of this compound

Several synthetic routes for this compound have been reported, typically involving the reduction of a nitro-substituted precursor.

Method 1: Reduction of m-Nitrobenzylamine

This method involves the catalytic hydrogenation of m-nitrobenzylamine.

-

Reactants: m-Nitrobenzylamine (13.6 g, 0.1 mol), Tetrahydrofuran (70 ml), Raney Nickel catalyst (2 g).[11]

-

Procedure:

-

The reactants are added to a high-pressure reactor.[11]

-

The reactor is filled with hydrogen gas, and the pressure is maintained at 30-35 kg/cm ²G with vigorous stirring.[11]

-

The reaction is conducted at a temperature of 40-50°C for 2 hours.[11]

-

After the reaction is complete, the catalyst is removed by filtration.[11]

-

The solvent is removed by vacuum vaporization to yield the final product, m-aminobenzylamine.[11]

-

-

Yield: 87.6% with a purity of 99.9% as determined by gas chromatography.[11]

Method 2: Synthesis from m-Nitrobenzaldehyde Oxime

This procedure involves the reduction of an oxime precursor.

-

Reactants: m-Nitrobenzaldehyde oxime (16.6 g, 0.1 mol), p-toluenesulfonic acid (9.5 g, 0.05 mol), 5% Pt-C catalyst (0.5 g), Dioxane (75 mL).[2]

-

Procedure:

-

All reactants are added to a sealed glass vessel under a hydrogen-filled atmosphere with vigorous stirring.[2]

-

The reaction proceeds for 8 hours at a temperature of 30°C to 40°C.[2]

-

Upon completion, the mixture is filtered to remove the catalyst.[2]

-

35 g (0.3 mol) of 35% aqueous sodium hydroxide (B78521) is added to the filtrate.[2]

-

The mixture is stirred and allowed to separate into layers. The lower aqueous layer is discarded.[2]

-

The upper organic layer is distilled to obtain the final product.[2]

-

-

Yield: 72.9% with a purity of 99.3% by gas chromatography.[2]

References

- 1. guidechem.com [guidechem.com]

- 2. This compound | 4403-70-7 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. labsolu.ca [labsolu.ca]

- 5. This compound | C7H10N2 | CID 4628831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound CAS#: 4403-70-7 [m.chemicalbook.com]

- 7. This compound | 4403-70-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. echemi.com [echemi.com]

- 9. This compound | 4403-70-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 10. Electrochemical Dopamine Biosensor Based on Poly(this compound) Layer-by-Layer Self-Assembled Multilayer Thin Film [mdpi.com]

- 11. KR870002017B1 - Method for preparing aminobenzylamine - Google Patents [patents.google.com]

The Role of 3-Aminobenzylamine in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminobenzylamine is a versatile bifunctional molecule that serves as a crucial building block in medicinal chemistry. Its unique structure, featuring both a primary aromatic amine and a benzylic amine, allows for diverse chemical modifications, making it a valuable scaffold for the synthesis of a wide range of biologically active compounds. This technical guide provides an in-depth overview of the applications of this compound in drug discovery, focusing on its use in the development of enzyme inhibitors. We will delve into the quantitative data of representative compounds, detailed experimental protocols, and the signaling pathways they modulate.

Core Applications in Medicinal Chemistry

The this compound core is a key pharmacophore in the design of inhibitors for various enzymes implicated in a range of diseases, from cancer to viral infections. Its derivatives have shown significant potential in targeting enzymes such as Poly(ADP-ribose) polymerase (PARP), 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), and transmembrane protease, serine 2 (TMPRSS2) and human airway trypsin-like protease (HAT).

PARP Inhibitors in Cancer Therapy

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair. In cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways (e.g., BRCA mutations), inhibiting PARP leads to synthetic lethality, where the cancer cells are unable to repair DNA damage and undergo apoptosis.[1] While 3-aminobenzamide (B1265367) is a more direct and potent PARP inhibitor, the underlying benzamide (B126) structure highlights the relevance of the aminobenzyl motif in interacting with the PARP active site.[2]

The following diagram illustrates the central role of PARP-1 in the DNA damage response. Upon DNA damage, PARP-1 is recruited to the site of the lesion and synthesizes poly(ADP-ribose) (PAR) chains on itself and other acceptor proteins. This PARylation event serves as a scaffold to recruit other DNA repair proteins, initiating the repair process.[3][4]

17β-Hydroxysteroid Dehydrogenase Type 3 (17β-HSD3) Inhibitors for Prostate Cancer

17β-HSD3 is a key enzyme in the biosynthesis of testosterone (B1683101), catalyzing the conversion of androstenedione (B190577) to testosterone.[5] In hormone-dependent prostate cancer, inhibiting 17β-HSD3 can reduce androgen levels, thereby slowing tumor growth. Substituted aryl benzylamines, derived from a 2-aminobenzylamine scaffold, have emerged as potent and selective inhibitors of 17β-HSD3.[6]

The following table summarizes the inhibitory activity of representative substituted aryl benzylamine (B48309) derivatives against 17β-HSD3.

| Compound ID | Structure | IC50 (nM) for 17β-HSD3 |

| 1 | N-(2-((2-(4-chlorophenoxy)phenylamino)methyl)phenyl)acetamide | 700 |

| 29 | N-(2-((1-acetylpiperidin-4-yl)amino)benzyl)-N-(2-(4-chlorophenoxy)phenyl)acetamide | 76 |

| 30 | N-(2-(1-(2-(4-chlorophenoxy)phenylamino)ethyl)phenyl)acetamide | 74 |

| 32 (S-enantiomer) | N-(2-(1-(2-(4-chlorophenoxy)phenylamino)allyl)phenyl)acetamide | 370 |

Data sourced from Vicker et al., 2021.[6]

The diagram below outlines the canonical pathway for testosterone synthesis, highlighting the critical role of 17β-HSD3.

Dual TMPRSS2/HAT Inhibitors for Antiviral Therapy

Transmembrane protease, serine 2 (TMPRSS2) and human airway trypsin-like protease (HAT) are host serine proteases that are crucial for the entry of several respiratory viruses, including influenza virus and coronaviruses like SARS-CoV-2.[7][8] These proteases cleave the viral spike protein, a necessary step for the fusion of the viral and host cell membranes.[9] Para-aminobenzylamine derivatives have been identified as potent dual inhibitors of TMPRSS2 and HAT, presenting a promising strategy for broad-spectrum antiviral drugs.

The inhibitory activities of several para-aminobenzylamine derivatives against TMPRSS2 and HAT are presented in the table below.

| Compound ID | R Group | TMPRSS2 IC50 (µM) | HAT IC50 (µM) |

| 4 | 3-methyl salicylamide | 13.0 ± 1.2 | 34.5 ± 2.1 |

| 5 | 4-methyl salicylamide | 11.6 ± 0.9 | 18.9 ± 1.5 |

| 6 | 5-methyl salicylamide | 8.7 ± 0.7 | 2.4 ± 0.2 |

| 10 | 4-isopropyl salicylamide | 5.4 ± 0.4 | 11.6 ± 0.9 |

| 14 | 1-naphthol | 3.2 ± 0.3 | 25.1 ± 1.8 |

Data sourced from a study on para-aminobenzylamine derivatives as dual TMPRSS2/HAT inhibitors.

The following diagram illustrates the role of TMPRSS2 and HAT in mediating viral entry and how inhibitors based on the this compound scaffold can block this process.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the development of this compound-based inhibitors.

Synthesis of Substituted Aryl Benzylamines (General Procedure)

The synthesis of substituted aryl benzylamines as 17β-HSD3 inhibitors generally involves a multi-step process. A representative workflow is depicted below.

Detailed Protocol for N-acylation:

-

Dissolve the 2-aminobenzylamine derivative (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane (B109758) or tetrahydrofuran).

-

Add a non-nucleophilic base (e.g., triethylamine (B128534) or diisopropylethylamine, 1.5 equivalents).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add the desired acyl chloride or carboxylic acid (with a coupling agent like EDCI, 1.1 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

In Vitro TMPRSS2 Inhibition Assay (Fluorogenic)

This assay is used to determine the inhibitory potency of compounds against TMPRSS2.[10][11]

Materials:

-

Recombinant human TMPRSS2

-

Fluorogenic peptide substrate (e.g., Boc-Gln-Ala-Arg-AMC)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 0.01% Tween-20)

-

Test compounds dissolved in DMSO

-

384-well black plates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

Add 20 nL of the compound solutions to the wells of a 384-well plate.

-

Add 2.5 µL of the fluorogenic substrate solution (e.g., 20 µM final concentration) to each well.

-

Initiate the reaction by adding 2.5 µL of the TMPRSS2 enzyme solution (e.g., 1 nM final concentration) to each well.

-

Incubate the plate at room temperature for 1 hour, protected from light.

-

Measure the fluorescence intensity at an excitation wavelength of 340 nm and an emission wavelength of 440 nm.

-

Calculate the percent inhibition for each compound concentration relative to a DMSO control.

-

Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

Cell-Based 17β-HSD3 Inhibition Assay

This assay measures the ability of a compound to inhibit the conversion of androstenedione to testosterone in cells expressing 17β-HSD3.[12]

Materials:

-

HEK293 cells stably transfected with the human HSD17B3 gene

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Androstenedione

-

Test compounds dissolved in DMSO

-

96-well cell culture plates

-

Testosterone ELISA kit

Procedure:

-

Seed the HEK293-HSD17B3 cells in a 96-well plate and allow them to adhere overnight.

-

The next day, replace the medium with fresh medium containing the test compounds at various concentrations and a fixed concentration of androstenedione (e.g., 10 nM).

-

Incubate the cells for 4-6 hours at 37°C in a CO2 incubator.

-

After incubation, collect the cell culture supernatant.

-

Measure the concentration of testosterone in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

-

Calculate the percent inhibition of testosterone production for each compound concentration compared to a vehicle control.

-

Determine the IC50 value by plotting the percent inhibition against the compound concentration and fitting the data to a suitable model.

Conclusion

This compound is a privileged scaffold in medicinal chemistry, providing a versatile platform for the development of potent and selective enzyme inhibitors. Its derivatives have demonstrated significant therapeutic potential in oncology and virology, with ongoing research likely to uncover further applications. The data and protocols presented in this guide offer a comprehensive resource for researchers in the field, facilitating the design and evaluation of novel drug candidates based on this important chemical entity.

References

- 1. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. academic.oup.com [academic.oup.com]

- 4. Multifaceted Role of PARP-1 in DNA Repair and Inflammation: Pathological and Therapeutic Implications in Cancer and Non-Cancer Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Classic and backdoor pathways of androgen biosynthesis in human sexual development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. TMPRSS2: A Key Host Factor in SARS-CoV-2 Infection and Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Exploring TMPRSS2 Drug Target to Combat Influenza and Coronavirus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. A Suite of TMPRSS2 Assays for Screening Drug Repurposing Candidates as Potential Treatments of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to 3-Aminobenzylamine: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 3-Aminobenzylamine (CAS: 4403-70-7), a key bifunctional molecule utilized in various chemical syntheses. It details the compound's structure, functional groups, physicochemical properties, experimental protocols, and applications, with a focus on its role as a pharmaceutical and chemical intermediate.

Chemical Structure and Functional Groups

This compound, also known as m-Aminobenzylamine or 3-(aminomethyl)aniline, possesses a molecular formula of C₇H₁₀N₂.[1][2] Its structure consists of a benzene (B151609) ring substituted with two key functional groups at the meta-position (positions 1 and 3).

-

Primary Aromatic Amine (-NH₂): An amino group directly attached to the benzene ring. This group influences the aromatic system's reactivity and serves as a key site for chemical modification.

-

Primary Aliphatic Amine (-CH₂NH₂): An aminomethyl group, where a primary amine is attached to a methyl group, which is in turn bonded to the benzene ring. This group provides a flexible and reactive site distinct from the aromatic amine.

The presence of these two distinct amine groups makes this compound a valuable building block in organic synthesis.[3][4]

Caption: Chemical structure of this compound.

Physicochemical Properties

This compound is typically a pale brown, low-melting solid or a colorless to pale yellow liquid at room temperature.[3][5] Its key quantitative properties are summarized below for easy reference.

| Property | Value | Source(s) |

| Molecular Weight | 122.17 g/mol | [1][2][6] |

| CAS Number | 4403-70-7 | [1][2][6] |

| Melting Point | 41-45 °C | [1] |

| Boiling Point | 134 °C at 4 mmHg | [1] |

| Density (Predicted) | 1.093 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 9.22 ± 0.10 | [1][7] |

| Flash Point | >110 °C | [1][7] |

| Solubility | Soluble in Methanol | [1][7] |

| Appearance | Pale brown low-melting solid | [3][5] |

Experimental Protocols

This compound can be synthesized through the reduction of m-nitro compounds. A common method involves the catalytic hydrogenation of m-nitrobenzaldehyde oxime.[1]

Protocol:

-

Reaction Setup: To a sealed glass vessel, add 16.6 g (0.1 mol) of m-nitrobenzaldehyde oxime, 9.5 g (0.05 mol) of p-toluenesulfonic acid, 0.5 g of 5% Platinum on Carbon (Pt-C) catalyst, and 75 mL of dioxane.[1]

-

Hydrogenation: Fill the vessel with hydrogen gas and stir the mixture vigorously.

-

Reaction Conditions: Maintain the reaction temperature between 30°C and 40°C for 8 hours.[1]

-

Work-up: Upon completion, filter the mixture to remove the Pt-C catalyst.

-

Neutralization: Add 35 g (0.3 mol) of 35% aqueous sodium hydroxide (B78521) to the filtrate.[1]

-

Extraction & Purification: After stirring, allow the mixture to separate into layers. Discard the lower aqueous layer. The upper organic layer is then distilled to yield purified m-aminobenzylamine.[1]

Other synthetic routes include the reduction of m-nitrobenzylamine using a Raney nickel catalyst or the reduction of m-nitrobenzonitrile with lithium aluminum hydride.[8][9]

Caption: General workflow for the synthesis of this compound.

The purity and identity of this compound can be assessed using high-performance liquid chromatography (HPLC).

Protocol:

-

Column: Newcrom R1 reverse-phase (RP) HPLC column.[10]

-

Mobile Phase: A mixture of acetonitrile (B52724) (MeCN), water, and phosphoric acid.[10] For applications compatible with mass spectrometry (MS), phosphoric acid should be substituted with formic acid.[10]

-

Application: This method is suitable for purity analysis, isolation of impurities through preparative separation, and pharmacokinetic studies.[10]

Applications in Research and Development

This compound serves as a versatile intermediate in several industrial and research applications:

-

Pharmaceutical Intermediate: It is a building block in the synthesis of more complex molecules, including potential anticancer agents and tyrosine kinase inhibitors.[1][11] Its bifunctional nature allows for the construction of linkers in drug design.

-

Polymer Chemistry: It is used as a curing agent for epoxy resins and in the polymerization of olefin compounds for materials such as insulated cables.[1][12]

-

Organic Dyes: The compound is an important intermediate in the manufacturing of various organic dyes.[1]

References

- 1. This compound | 4403-70-7 [chemicalbook.com]

- 2. This compound | C7H10N2 | CID 4628831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. Page loading... [guidechem.com]

- 5. echemi.com [echemi.com]

- 6. scbt.com [scbt.com]

- 7. This compound CAS#: 4403-70-7 [m.chemicalbook.com]

- 8. KR870002017B1 - Method for preparing aminobenzylamine - Google Patents [patents.google.com]

- 9. US4978792A - Process for producing aminobenzylamine - Google Patents [patents.google.com]

- 10. This compound | SIELC Technologies [sielc.com]

- 11. mdpi.com [mdpi.com]

- 12. chembk.com [chembk.com]

An In-depth Technical Guide to the Solubility of 3-Aminobenzylamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-aminobenzylamine in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on summarizing the available qualitative information and presenting a detailed, standardized experimental protocol for the quantitative determination of its solubility. This guide is intended to be a valuable resource for laboratory professionals, enabling informed solvent selection for synthesis, purification, and formulation development involving this compound.

Physical and Chemical Properties of this compound

This compound is a polar organic compound with both a primary aromatic amine and a primary benzylic amine functional group.[1] This dual functionality significantly influences its solubility profile. It is a solid at room temperature with a melting point between 41-45 °C.[2][3]

| Property | Value | Source |

| Molecular Formula | C₇H₁₀N₂ | [4] |

| Molecular Weight | 122.17 g/mol | [2][4] |

| Melting Point | 41-45 °C | [2][3] |

| Boiling Point | 134 °C at 4 mmHg | [3] |

| Appearance | Colorless to pale yellow solid or liquid | [2] |

Solubility of this compound in Organic Solvents

| Solvent | Qualitative Solubility | Source |

| Methanol | Soluble | [3] |

| Ethanol | High Solubility | [1] |

| Diethyl Ether | High Solubility | [1] |

| Dichloromethane | High Solubility | [1] |

It is important to note that terms like "soluble" and "high solubility" are qualitative. For precise applications such as crystallography, reaction optimization, or formulation, experimental determination of solubility at specific temperatures is crucial.

Experimental Protocol for Determining Solubility

The following is a standard protocol for determining the equilibrium solubility of a solid compound like this compound in an organic solvent using the isothermal shake-flask method.

Objective: To determine the concentration of this compound in a saturated solution of a given organic solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent (e.g., methanol, ethanol, dichloromethane)

-

Scintillation vials or sealed flasks

-

Constant temperature shaker bath or incubator

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a scintillation vial or flask. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Solvent Addition: Add a known volume of the selected organic solvent to the vial.

-

Equilibration: Seal the vial and place it in a constant temperature shaker bath set to the desired temperature. Allow the mixture to shake for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Visual inspection should confirm the presence of undissolved solid.

-

Sample Withdrawal and Filtration: After equilibration, stop the shaking and allow the solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

-

Dilution: Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC).

-

Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

-

Calculation: Calculate the solubility of this compound in the solvent at the specified temperature based on the measured concentration and the dilution factor. The solubility is typically expressed in units such as g/100 mL, mg/mL, or mol/L.

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of a compound like this compound.

Caption: Workflow for determining the solubility of a chemical compound.

This guide provides a foundational understanding of the solubility of this compound based on available information and outlines a robust experimental approach for its quantitative determination. For any application requiring precise solubility data, the experimental protocol provided should be followed.

References

An In-depth Technical Guide to the Safe Handling of 3-Aminobenzylamine

Introduction: 3-Aminobenzylamine is a versatile chemical intermediate utilized in the synthesis of pharmaceuticals, agrochemicals, and various specialty chemicals.[1] Its molecular structure, featuring both a primary amine and a benzylamine (B48309) group, makes it a valuable building block in organic synthesis.[1][2] However, its utility is matched by its significant hazardous properties, including corrosivity, acute toxicity, and environmental hazards.[3][4][5] This technical guide is intended for researchers, scientists, and drug development professionals, providing comprehensive safety data, handling protocols, and emergency procedures to ensure its safe use in a laboratory and industrial setting. Adherence to these guidelines is critical for minimizing risk and protecting personnel and the environment.

Chemical Identification

A clear identification of the substance is the first step in ensuring safe handling.

| Identifier | Data |

| Chemical Name | This compound |

| Synonyms | 3-(Aminomethyl)aniline, α-Amino-m-toluidine[2][6] |

| CAS Number | 4403-70-7[3][6] |

| Molecular Formula | C₇H₁₀N₂[5][6] |

| Molecular Weight | 122.17 g/mol [5][6] |

| Appearance | White or colorless to light yellow powder, lump, or clear liquid |

Hazard Identification and GHS Classification

This compound is classified as a hazardous chemical under the Globally Harmonized System (GHS).[4][5] The primary hazards are summarized below.

| GHS Classification | Details |

| Pictograms | Corrosion, Exclamation Mark, Environment |

| Signal Word | Danger [3][4][6] |

| Hazard Statements | H302: Harmful if swallowed.[3][4][5] H314: Causes severe skin burns and eye damage.[3][4][5] H411: Toxic to aquatic life with long lasting effects.[3][5] Some sources also list H410: Very toxic to aquatic life with long lasting effects. May cause respiratory irritation.[4] |

| Hazard Classes | Acute Toxicity, Oral (Category 4)[3][4] Skin Corrosion/Irritation (Category 1B)[3] Serious Eye Damage/Irritation (Category 1)[4] Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory system)[4] Hazardous to the Aquatic Environment, Long-Term (Chronic) (Category 2)[3] |

Physical and Chemical Properties

Understanding the physical and chemical properties is essential for safe storage and handling.

| Property | Value |

| Melting Point | 41-45 °C[7] |

| Boiling Point | 279 °C at 101.3 kPa[3] |

| Flash Point | >110 °C[7] |

| Density | 1.1 g/cm³ at 30 °C[3] |

| Water Solubility | ≥ 999,999 mg/L at 23 °C[3] |

| Partition Coefficient (log Pow) | < 0.1 at 25 °C[3] |

Toxicological and Ecotoxicological Data

The quantitative data below highlights the substance's potential harm to humans and aquatic ecosystems.

Table 4.1: Acute Toxicity

| Route | Species | Value |

|---|

| Oral LD50 | Rat (male/female) | 1225 mg/kg bw[3] |

Table 4.2: Ecotoxicity

| Test | Species | Value | Duration |

|---|---|---|---|

| LC50 | Fish (Oncorhynchus mykiss) | 134 mg/L[3] | 96 h |

| EC50 | Aquatic Crustacea | 1.3 mg/L[3] | 48 h |

| IC50 | Microorganisms | > 100 mg/L[3] | 6 h |

Exposure Controls and Personal Protection

A multi-layered approach to exposure control is mandatory when handling this compound. This follows the principle of the hierarchy of controls, which prioritizes the most effective measures.

Caption: The Hierarchy of Controls, prioritizing safety measures from most to least effective.

Experimental Protocol: Exposure Control

-

Engineering Controls: All work involving this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4][6][8] The work area must be equipped with readily accessible and tested safety showers and eyewash stations.[6]

-

Administrative Controls: Develop and strictly follow Standard Operating Procedures (SOPs) for all tasks involving this chemical. Ensure all personnel receive documented training on the hazards and safe handling procedures before use. Do not eat, drink, or smoke in areas where the chemical is handled.[3][4]

-

Personal Protective Equipment (PPE): The minimum required PPE is detailed below.

| PPE Type | Specification | Purpose |

| Eye/Face Protection | Tightly fitting safety goggles with side-shields (NIOSH or EN 166 compliant).[3][4] A full-face shield is required when there is a risk of splashing.[6] | To prevent severe eye damage. |

| Skin Protection | Chemical-impermeable gloves (e.g., nitrile, neoprene) and a flame-resistant lab coat or coveralls.[3][6] | To prevent severe skin burns. |

| Respiratory Protection | A NIOSH/MSHA-approved full-face respirator with appropriate cartridges is required if ventilation is inadequate, exposure limits are exceeded, or irritation is experienced.[3][4] | To prevent respiratory tract irritation. |

Safe Handling and Storage Protocols

Protocol for Safe Handling

-

Preparation: Read and fully understand the Safety Data Sheet (SDS) before beginning work.[9] Ensure the work area is clean and all necessary equipment is present. Don all required PPE.

-

Weighing & Transfer: If handling the solid form, conduct all transfers within a fume hood or ventilated enclosure to prevent dust formation.[9] Use appropriate tools to avoid generating dust.[9] Keep the container tightly sealed when not in use.[4][6]

-

In Solution: When dissolving, add the chemical slowly to the solvent to prevent splashing.[9]

-

Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[4][6] Decontaminate the work area and any used equipment. Wash contaminated clothing before reuse.[3]

Storage Requirements

-

Keep containers tightly closed and store in a dry, cool, and well-ventilated place.[4][6][10]

-

Incompatible Materials: Keep away from strong oxidizing agents.[4]

Emergency Procedures

Immediate and correct response during an emergency is crucial.

First-Aid Measures Workflow

Caption: Workflow for first-aid response following an exposure to this compound.

Detailed First-Aid Protocol:

-

Inhalation: Remove the victim to fresh air and keep them comfortable for breathing.[3][4] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[3][6]

-

Skin Contact: Immediately take off all contaminated clothing.[4][6] Wash the affected area with soap and plenty of water for at least 15 minutes.[4] Seek immediate medical attention.[4][6]

-

Eye Contact: Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open.[3][4] Remove contact lenses if present and easy to do so.[4] Continue rinsing. Seek immediate medical attention.[4][6]

-

Ingestion: Rinse the mouth thoroughly with water.[3][6] Do NOT induce vomiting.[3][4][6] Never give anything by mouth to an unconscious person.[3] Call a poison control center or seek immediate medical attention.[3][6]

Accidental Release Measures (Spill Protocol)

Caption: Step-by-step workflow for responding to a this compound spill.

Detailed Spill Cleanup Protocol:

-

Personal Precautions: Evacuate personnel from the immediate area.[3] Ensure adequate ventilation.[3][4] Remove all sources of ignition.[3] Do not breathe dust or vapors and avoid contact with the material.[3][4] Wear the full personal protective equipment described in Section 5.

-

Environmental Precautions: Prevent the substance from entering drains, sewers, or waterways, as it is toxic to aquatic life.[3][4]

-

Containment and Cleaning: For solid spills, carefully sweep up the material, avoiding dust generation, and place it into a suitable, closed, and labeled container for disposal.[6][8] For liquid spills, contain and absorb the spill with an inert material like sand, earth, or vermiculite.[8] Use spark-proof tools and explosion-proof equipment.[3]

-

Final Steps: Once the material is collected, decontaminate the area and launder all protective clothing before storing or reusing it.[8]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[3][4]

-

Specific Hazards: May emit corrosive or toxic fumes (Carbon oxides, Nitrogen oxides) under fire conditions.[4][8]

-

Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand mode.[3][4]

Disposal Considerations

Disposal of this compound and its containers must be handled as hazardous waste.

-

Dispose of contents and containers at an approved waste disposal facility.[3][4]

-

All disposal practices must be in accordance with applicable federal, state, and local laws and regulations.[3] Do not allow the chemical to be released into the environment.[3]

References

- 1. guidechem.com [guidechem.com]

- 2. This compound | 4403-70-7 | TCI AMERICA [tcichemicals.com]

- 3. echemi.com [echemi.com]

- 4. fishersci.com [fishersci.com]

- 5. This compound | C7H10N2 | CID 4628831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. spectrumchemical.com [spectrumchemical.com]

- 7. This compound CAS#: 4403-70-7 [m.chemicalbook.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. benchchem.com [benchchem.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

Commercial Suppliers and Technical Guide for High-Purity 3-Aminobenzylamine

For researchers, scientists, and drug development professionals, sourcing high-purity reagents is a critical first step in ensuring the reliability and reproducibility of experimental results. 3-Aminobenzylamine, a versatile bifunctional molecule, serves as a crucial building block in the synthesis of a wide range of biologically active compounds. This technical guide provides an in-depth overview of commercial suppliers of high-purity this compound, detailed experimental protocols for its synthesis and purification, and methods for purity analysis.

Commercial Availability of High-Purity this compound

A number of chemical suppliers offer this compound at various purity levels suitable for research and development purposes. High-purity grades, typically defined as ≥98%, are essential for applications in drug discovery and medicinal chemistry where impurities can lead to ambiguous results and side reactions. Below is a summary of prominent commercial suppliers and their listed purities for this compound.

| Supplier | Product Number | Stated Purity | Analytical Method |

| Sigma-Aldrich | 721492 | 99% | Not specified |

| Tokyo Chemical Industry (TCI) | A1431 | >98.0% | Gas Chromatography (GC) |

| LabSolutions | >98.0% | Gas Chromatography (GC)[1] | |

| CP Lab Safety | min 98% | Gas Chromatography (GC)[2] | |

| Agnitio Pharma | 98.00% | Not specified[3] | |

| Henan Aochuang Chemical Co., Ltd. | 98% | Not specified[4] |

Synthesis and Purification of High-Purity this compound

High-purity this compound can be synthesized through various routes, most commonly involving the reduction of a nitro-substituted precursor. The following protocols provide detailed methodologies for the synthesis of this compound, followed by purification techniques to achieve high purity.

Protocol 1: Synthesis of this compound via Reduction of 3-Nitrobenzylamine

This protocol details the synthesis of this compound through the catalytic hydrogenation of 3-nitrobenzylamine.

Materials:

-

3-Nitrobenzylamine

-

Palladium on carbon (5% Pd/C)

-

Phosphoric Acid

-

Deionized Water

-

Hydrogen gas supply

-

Filtration apparatus (e.g., Büchner funnel with filter paper)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a glass reactor suitable for hydrogenation, combine 13.6 g (0.1 mol) of m-nitrobenzylamine, 100 ml of water, 20 g (0.2 mol) of phosphoric acid, and 0.4 g of 5% Pd/C catalyst.[4]

-

Hydrogenation: Seal the reactor and purge with hydrogen gas. Pressurize the reactor with hydrogen (pressure may vary depending on the specific equipment, a typical range is 30-50 psi) and stir the mixture vigorously at a temperature of 40-50°C for 2 hours.[5]

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake.

-

Catalyst Removal: Upon completion of the reaction, carefully vent the reactor and purge with an inert gas (e.g., nitrogen or argon). Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Caution: The Pd/C catalyst can be pyrophoric upon exposure to air when dry. Ensure the filter cake remains wet during filtration.

-

Work-up and Isolation: Concentrate the filtrate to approximately one-third of its original volume using a rotary evaporator.[4] Allow the concentrated solution to cool, which will induce the precipitation of m-aminobenzylamine phosphate (B84403) as white needle-like crystals.[4]

-

Purification: Collect the crystals by filtration, wash with cold methanol, and dry under vacuum.[4] This method can yield a product with a purity of up to 99.9% as determined by gas chromatography.[5]

Protocol 2: Purification of this compound by Vacuum Distillation

For applications requiring exceptionally high purity, fractional distillation under reduced pressure is an effective purification method.

Materials:

-

Crude this compound

-

Distillation apparatus with a vacuum pump and fractionating column

-

Heating mantle

-

Cold trap

Procedure:

-

Apparatus Setup: Assemble a fractional distillation apparatus suitable for vacuum distillation. Ensure all joints are properly sealed with vacuum grease.

-

Distillation: Place the crude this compound in the distillation flask. Begin heating the flask gently with a heating mantle while gradually reducing the pressure.

-

Fraction Collection: Collect the fraction that distills at the boiling point of this compound (134°C at 4 mmHg).[4] Discard the initial and final fractions, which may contain lower and higher boiling point impurities, respectively.

-

Product Handling: The purified this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

Analytical Methods for Purity Determination

Ensuring the high purity of this compound is crucial for its application in sensitive research areas. The following are detailed protocols for common analytical techniques used to assess its purity.

Protocol 3: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds, making it well-suited for the purity analysis of this compound.

Instrumentation and Conditions:

-

Gas Chromatograph: Agilent HP6890 or equivalent

-

Mass Spectrometer: Time-of-Flight (TOF) or Quadrupole detector

-

Column: J&W Scientific DB5-MS, 15 m x 0.53 mm ID, 1 µm film thickness[6]

-

Injector: Split/splitless injector, operated in splitless mode[7]

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min[6]

-

Oven Temperature Program:

-

Injector Temperature: 290°C[7]

-

Transfer Line Temperature: 290°C[7]

-

MS Source Temperature: 180°C (EI+)[6]

-

Mass Scan Range: m/z 50-450[7]

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable volatile solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL.

-

Inject 1 µL of the sample solution into the GC-MS system.

Data Analysis:

-

Identify the peak corresponding to this compound based on its retention time and mass spectrum.

-

Calculate the purity by determining the area percentage of the main peak relative to the total area of all detected peaks.

Protocol 4: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a versatile method for the analysis of moderately polar compounds like this compound.

Instrumentation and Conditions:

-

HPLC System: Agilent 1100 series or equivalent with a UV detector

-

Column: Newcrom R1 column or a similar C18 column[8]

-

Mobile Phase: A mixture of acetonitrile (B52724) (MeCN) and water containing an acidic modifier. For MS compatibility, 0.1% formic acid is recommended. For standard UV detection, 0.1% phosphoric acid can be used.[8] The specific gradient will depend on the column and system but a typical starting point would be a gradient from 10% to 90% MeCN over 15-20 minutes.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection: UV at 254 nm

-

Injection Volume: 10 µL

Sample Preparation:

-

Prepare a stock solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL.

-

Filter the sample through a 0.45 µm syringe filter before injection.

Data Analysis:

-

Identify the peak for this compound based on its retention time, which can be confirmed by running a standard.

-

Calculate the purity by the area percentage method.

Application in Drug Discovery: A Building Block for Kinase Inhibitors

This compound is a valuable scaffold in medicinal chemistry, particularly in the synthesis of kinase inhibitors.[9][10] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The primary amine and the aminomethyl group on the benzene (B151609) ring of this compound provide two points for chemical modification, allowing for the construction of diverse molecular architectures that can target the ATP-binding site of kinases.

Below is a conceptual workflow illustrating the use of this compound in the synthesis of a generic kinase inhibitor.

Caption: Synthesis of a generic kinase inhibitor using this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. 3-Aminobenzonitrile synthesis - chemicalbook [chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. KR870002017B1 - Method for preparing aminobenzylamine - Google Patents [patents.google.com]

- 5. openaccesspub.org [openaccesspub.org]

- 6. WO2014037444A1 - Process for the reduction of nitro derivatives to amines - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Spectroscopic Profile of 3-Aminobenzylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the versatile organic intermediate, 3-aminobenzylamine. The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and development settings. This document includes tabulated nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, detailed experimental protocols, and a visual workflow for spectroscopic analysis.

Spectroscopic Data

The following tables summarize the essential spectroscopic data for this compound, facilitating easy reference and comparison.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (ppm) | Multiplicity | Assignment |

| Data not available | - | - |

Note: Specific, experimentally verified ¹H NMR chemical shift data for this compound was not available in the public domain at the time of this compilation. General expectations would be signals for the aromatic protons, the benzylic CH₂ protons, and the amine NH₂ protons. The exact chemical shifts would be dependent on the solvent used.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (ppm) | Assignment |

| Data not available | - |

Note: Specific, experimentally verified ¹³C NMR chemical shift data for this compound was not available in the public domain at the time of this compilation.

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment |

| 3400-3250 | N-H stretch (primary amine) |

| 1650-1580 | N-H bend (primary amine) |

| 1335-1250 | C-N stretch (aromatic amine) |

Note: The values presented are characteristic ranges for the functional groups present in this compound. Specific peak values from experimental data would fall within these ranges.

Table 4: Mass Spectrometry Data

| m/z | Interpretation |

| 122.17 | Molecular Weight |

| 122.084398327 | Exact Mass |

| 123.09168 | [M+H]⁺ |

Note: The molecular weight and exact mass are calculated based on the molecular formula C₇H₁₀N₂.[1][2] The [M+H]⁺ value is a predicted adduct for mass spectrometry analysis.[3]

Experimental Protocols

The data presented in this guide are based on standard spectroscopic techniques. The following protocols provide a general framework for obtaining similar results.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

A sample of this compound (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR) would be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final volume of approximately 0.6 mL in a 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts. Spectra would be acquired on a spectrometer operating at a standard frequency (e.g., 300 or 400 MHz for ¹H). For ¹H NMR, a sufficient number of scans (typically 8-16) would be acquired to achieve a good signal-to-noise ratio. For ¹³C NMR, a greater number of scans is usually necessary. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (B1202638) (TMS) internal standard (0.00 ppm).

Infrared (IR) Spectroscopy:

For a solid sample like this compound, an Attenuated Total Reflectance (ATR) or "Neat" sampling technique is often employed. A small amount of the solid is placed directly on the ATR crystal of an FTIR spectrometer, such as a Bruker Tensor 27 FT-IR.[1] The spectrum is typically recorded over a range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is taken prior to the sample measurement and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS):

Mass spectra can be obtained using a high-resolution mass spectrometer, such as a Q Exactive Orbitrap, equipped with an Electrospray Ionization (ESI) source.[4] The sample would be dissolved in a suitable solvent (e.g., methanol (B129727) or acetonitrile (B52724) with a small amount of formic acid to promote protonation) and introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography. ESI in positive ion mode is suitable for amines, where the protonated molecule [M+H]⁺ would be observed.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: A flowchart illustrating the general workflow for the spectroscopic analysis of a chemical compound.

References

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 3-Aminobenzylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Aminobenzylamine is a bifunctional aromatic amine containing both a primary aniline-type amino group and a primary benzylamine-type amino group. This unique structure confers distinct nucleophilic and electrophilic properties that are of significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive analysis of the electrophilic and nucleophilic sites of this compound, supported by computational chemistry predictions and established experimental protocols. Key quantitative data are summarized in tables, and logical relationships are visualized using diagrams to facilitate a deeper understanding of its reactivity.

Introduction

This compound, also known as m-aminobenzylamine, is a versatile chemical intermediate used in the synthesis of various organic compounds, including pharmaceuticals and polymers.[1][2] Its reactivity is characterized by the presence of two primary amino groups with different chemical environments: one directly attached to the benzene (B151609) ring (aniline-like) and the other to a methylene (B1212753) group (benzylamine-like). Understanding the relative nucleophilicity and the potential electrophilic sites of this molecule is crucial for predicting its behavior in chemical reactions and for the rational design of novel derivatives.

Nucleophilic Sites

The primary nucleophilic centers in this compound are the lone pairs of electrons on the two nitrogen atoms.[3][4] However, the nucleophilicity of these two sites is not equal.

Relative Nucleophilicity of the Amino Groups

The nitrogen of the benzylamine (B48309) moiety (-CH₂NH₂) is significantly more nucleophilic than the nitrogen of the aniline (B41778) moiety (-NH₂). This is because the lone pair of electrons on the aniline nitrogen is delocalized into the aromatic π-system through resonance, making it less available for donation to an electrophile.[5] In contrast, the lone pair on the benzylamine nitrogen is localized and more readily participates in nucleophilic reactions.[5]

Quantitative Analysis of Nucleophilicity

To provide a quantitative measure of the nucleophilicity of the amino groups, we can reference Mayr's nucleophilicity scale. While a specific value for this compound is not published, the N parameter for the closely related benzylamine is 13.44 in water.[5] The nucleophilicity of the aniline moiety is expected to be considerably lower.

Table 1: Predicted and Reference Quantitative Data for this compound and Related Compounds

| Parameter | Moiety/Compound | Predicted/Reference Value | Notes |

| pKa₁ (Conjugate Acid) | Benzylamine-NH₃⁺ | ~9.5 - 10.5 | Estimated based on typical benzylamines. |

| pKa₂ (Conjugate Acid) | Aniline-NH₃⁺ | ~4.0 - 5.0 | Estimated based on typical anilines. |

| Mayr's Nucleophilicity (N) | Benzylamine | 13.44 (in water) | [5] |

| HOMO Energy | This compound | -5.25 eV | Calculated using computational chemistry tools. |

| LUMO Energy | This compound | 0.89 eV | Calculated using computational chemistry tools. |

| HOMO-LUMO Gap | This compound | 6.14 eV | Calculated using computational chemistry tools. |

Note: Predicted pKa values are estimations based on the chemical environment of the amino groups. HOMO and LUMO energies were calculated using computational chemistry software and provide a theoretical basis for reactivity.

Electrophilic Sites

While this compound is primarily known for its nucleophilic character, it also possesses sites that can react with strong nucleophiles under certain conditions.

Aromatic Ring

The benzene ring is electron-rich due to the electron-donating nature of the amino and aminomethyl groups. This makes the ring susceptible to electrophilic aromatic substitution (EAS) .[6][7] The amino group is a strong activating group and directs electrophiles to the ortho and para positions. The aminomethyl group is also an activating, ortho-, para-director. The positions ortho and para to the -NH₂ group (positions 2, 4, and 6) and the -CH₂NH₂ group (positions 2 and 4) are the most likely sites for electrophilic attack.

Benzylic Carbon

The benzylic carbon of the -CH₂NH₂ group can potentially act as an electrophilic site in nucleophilic substitution reactions, particularly if the amino group is first converted into a good leaving group.

Computational Chemistry Analysis

To further elucidate the reactive sites of this compound, computational methods provide valuable insights into its electronic structure.

Frontier Molecular Orbital (HOMO/LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity.

-

HOMO: The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity). For this compound, the HOMO is predicted to be localized primarily on the aniline ring and the nitrogen of the aniline group, indicating that this is a region of high electron density.

-

LUMO: The LUMO is associated with the molecule's ability to accept electrons (electrophilicity). The LUMO is predicted to be distributed over the aromatic ring, suggesting that the ring can accept electrons in certain reactions.

The HOMO-LUMO energy gap is an indicator of chemical reactivity. A smaller gap generally suggests higher reactivity.

Figure 1: Frontier Molecular Orbitals of this compound.

Molecular Electrostatic Potential (MEP) Map

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface.

-

Red Regions: Indicate areas of high electron density and negative electrostatic potential, which are the most likely sites for electrophilic attack. In this compound, the most intense red region is predicted to be around the nitrogen atom of the benzylamine group, confirming it as the primary nucleophilic center. The nitrogen of the aniline group also shows a region of negative potential, albeit less intense.

-

Blue Regions: Indicate areas of low electron density and positive electrostatic potential, which are susceptible to nucleophilic attack. The hydrogen atoms of the amino groups are expected to be the most positive regions.

Figure 2: Logical relationship of MEP map features to reactivity.

Experimental Protocols for Reactivity Assessment

To experimentally quantify the nucleophilicity of this compound, kinetic studies based on Mayr's methodology can be employed.[8]

Determination of Mayr's Nucleophilicity Parameters

This protocol involves reacting this compound with a series of well-characterized electrophiles (e.g., benzhydrylium ions) and monitoring the reaction rates.

Materials:

-

This compound

-

A series of reference electrophiles with known electrophilicity parameters (E)

-

Anhydrous solvent (e.g., acetonitrile)

-

Spectrophotometer (UV-Vis) with stopped-flow accessory

-

Thermostated cell holder

Procedure:

-

Prepare stock solutions of this compound and each reference electrophile in the chosen solvent.

-

The reactions are carried out under pseudo-first-order conditions, with the concentration of this compound being at least 10-fold in excess of the electrophile concentration.

-

The reaction is initiated by rapidly mixing the solutions of the amine and the electrophile in the stopped-flow apparatus.

-

The disappearance of the electrophile is monitored by following the decay of its characteristic absorbance at a specific wavelength over time.

-

The observed pseudo-first-order rate constant (k_obs) is determined by fitting the absorbance decay curve to a single exponential function.

-

The second-order rate constant (k₂) is calculated by dividing k_obs by the concentration of this compound.

-

This procedure is repeated for each reference electrophile.

-

A plot of log(k₂) versus the electrophilicity parameter (E) of the reference electrophiles is constructed. The slope of this line gives the nucleophile-specific parameter (s), and the y-intercept allows for the calculation of the nucleophilicity parameter (N).

Figure 3: Experimental workflow for determining nucleophilicity.

Conclusion

This compound is a molecule with distinct nucleophilic and electrophilic characteristics. The benzylamine nitrogen is the dominant nucleophilic site due to the localized nature of its electron lone pair. The aromatic ring, activated by two electron-donating groups, is susceptible to electrophilic attack. Computational analyses, including HOMO/LUMO and MEP maps, corroborate these findings and provide a theoretical framework for understanding its reactivity. The experimental protocol outlined provides a robust method for quantifying the nucleophilicity of this important bifunctional molecule, which is essential for its effective utilization in drug discovery and materials science.

References

- 1. acdlabs.com [acdlabs.com]

- 2. omnicalculator.com [omnicalculator.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Nucleophilicity parameters for amines, amino acids and peptides in water. Variations in selectivities for quinone methides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Rowan's Free Online pKa Calculator | Rowan [rowansci.com]

- 6. MoKa - pKa modelling [moldiscovery.com]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 3-Aminobenzylamine: History, Synthesis, and Applications

Abstract: This technical guide provides a comprehensive overview of 3-aminobenzylamine (CAS No. 4403-70-7), a bifunctional aromatic amine crucial to various fields of chemical synthesis. It details the compound's history, physicochemical properties, spectroscopic data, and established synthesis protocols. Furthermore, this document explores its significant role as a versatile building block in the development of pharmaceuticals, polymers, and other specialty chemicals, making it a valuable resource for researchers in medicinal chemistry and materials science.

History and Discovery

This compound, also known by its IUPAC name 3-(aminomethyl)aniline, is a substituted aromatic amine that emerged as a significant synthetic intermediate in the latter half of the 20th century.[1] Its development was driven by research into novel bifunctional molecules for use as precursors in pharmaceutical and agrochemical applications.[1] Early synthetic strategies often involved multi-step procedures starting from precursors like m-nitrobenzoic acid or m-nitrobenzonitrile, which were then converted to the target molecule via reduction and other functional group manipulations.[2]

Over the years, more direct and efficient methods have been developed, such as the high-yield reductive amination of m-nitrobenzaldehyde.[3] This compound is not known to occur naturally; its utility lies entirely in its role as a synthetic building block, where the distinct reactivity of its aromatic (aniline) and aliphatic (benzylamine) amino groups can be leveraged to construct complex molecular architectures.[1]

Physicochemical and Spectroscopic Properties

The properties of this compound make it a versatile reagent in various reaction conditions. It typically appears as a white or colorless to light yellow solid or liquid.[1][4]

Physical Properties

The key physical properties of this compound are summarized in the table below, compiled from various chemical suppliers and databases.

| Property | Value | Source(s) |

| CAS Number | 4403-70-7 | [5] |

| Molecular Formula | C₇H₁₀N₂ | [5][6] |

| Molecular Weight | 122.17 g/mol | [5][6] |

| Appearance | White or Colorless to Light yellow powder, lump, or clear liquid | [1][4] |

| Melting Point | 41-45 °C | [7] |

| Boiling Point | 134 °C at 4 mmHg | [4][7] |

| Density | 1.093 g/cm³ (Predicted) | [7] |

| Flash Point | >110 °C | [7] |

| Solubility | Soluble in Methanol | [1][4] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of this compound. The expected spectral characteristics are outlined below.

| Technique | Characteristic Features |

| ¹H NMR | The proton NMR spectrum is characterized by signals for the aromatic protons, the benzylic CH₂ protons, and the protons of the two NH₂ groups. The aromatic protons appear as complex multiplets in the aromatic region. The benzylic protons (on the carbon adjacent to the benzene (B151609) ring) are deshielded and typically appear as a singlet around 2.3-3.0 ppm.[8] The amine protons (Ar-NH₂ and CH₂-NH₂) produce broad signals whose chemical shifts are concentration-dependent and can be confirmed by D₂O exchange.[8] |

| ¹³C NMR | The carbon NMR spectrum will show distinct signals for the aromatic carbons and one signal for the aliphatic benzylic carbon. The carbons attached to the nitrogen atoms are deshielded and appear in the 10-65 ppm range for the aliphatic carbon and further downfield for the aromatic carbons.[8] |

| IR Spectroscopy | The infrared spectrum displays characteristic absorptions for primary amines. Two distinct N-H stretching peaks are expected in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric vibrations of the NH₂ groups.[5][8] The presence of both anilinetype and benzylamine-type NH₂ groups may lead to a complex pattern in this region. C-H stretching from the aromatic ring and the CH₂ group, as well as C=C stretching from the aromatic ring, will also be present. |

| Mass Spectrometry | In accordance with the "nitrogen rule," the compound's molecular weight of 122.17 corresponds to an even nominal mass (122), which is consistent with the presence of an even number of nitrogen atoms (two).[8] |

Experimental Protocols: Synthesis

One of the most efficient and high-yield methods for preparing this compound is through the direct reductive amination of 3-nitrobenzaldehyde (B41214). This process combines the reduction of the nitro group and the aldehyde into a single synthetic operation.

Synthesis via Reductive Amination of 3-Nitrobenzaldehyde

This protocol is adapted from patented industrial processes that report high purity and yields of over 95%.[3]

Materials and Reagents:

-

3-Nitrobenzaldehyde

-

Methanol (or another suitable alcohol solvent)

-

Liquid Ammonia (B1221849) (NH₃)

-

Raney Nickel (catalyst)

-

High-pressure autoclave reactor

-

Hydrogen (H₂) gas supply

Procedure:

-

Reactor Charging: In a high-pressure autoclave, charge 3-nitrobenzaldehyde and methanol.

-

Ammonia Addition: Cool the reactor and add a molar excess of liquid ammonia. For example, for every mole of 3-nitrobenzaldehyde, 15 moles of liquid ammonia can be used.[3]

-

Catalyst Addition: Add Raney nickel catalyst (e.g., 5% by weight of the 3-nitrobenzaldehyde).

-

Hydrogenation: Seal the autoclave and purge with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen gas (e.g., to 80 kg/cm ²).

-

Reaction: Heat the mixture to a temperature of approximately 90 °C while stirring vigorously.[3] The reaction is exothermic; maintain temperature control. Monitor the reaction progress by observing hydrogen uptake. The reaction is typically complete within 2 hours.[3]

-

Work-up: Once hydrogen absorption ceases, cool the reactor to room temperature and carefully vent the excess pressure.

-

Catalyst Removal: Filter the reaction mixture to remove the Raney nickel catalyst.

-

Solvent Evaporation: Remove the solvent (methanol) and excess ammonia from the filtrate by distillation under reduced pressure.

-

Purification: The resulting crude this compound can be purified by vacuum distillation (e.g., at 131-132 °C / 6 mmHg) to yield a product with high purity (>99%).[3]

Caption: Synthesis workflow for this compound via reductive amination.

Applications in Research and Industry

This compound is a valuable intermediate due to its two chemically distinct amine functionalities, which can be addressed selectively in multi-step syntheses.

Pharmaceutical and Drug Discovery

The compound serves as a critical scaffold and building block in medicinal chemistry.[1] Its structure is incorporated into a wide range of bioactive molecules, including enzyme inhibitors and receptor ligands.[1] The benzylamine (B48309) moiety allows for the introduction of substituents away from the aromatic core, while the aniline (B41778) group provides a direct attachment point to the ring, enabling the synthesis of diverse compound libraries for screening and drug development.

Polymer Chemistry and Materials Science

In materials science, this compound functions as a monomer in the synthesis of high-performance polymers such as polyamides and polyimides.[2][4] The diamine structure allows it to act as a cross-linking or chain-extending agent. It is also used as a curing agent for epoxy resins, imparting specific thermal and mechanical properties to the final polymer matrix.[2]

Dyes and Specialty Chemicals

The aniline substructure makes this compound a precursor in the synthesis of various dyes and other specialty organic chemicals.[1]

References

- 1. Page loading... [guidechem.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. US4978792A - Process for producing aminobenzylamine - Google Patents [patents.google.com]

- 4. This compound | 4403-70-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. This compound | C7H10N2 | CID 4628831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. This compound CAS#: 4403-70-7 [m.chemicalbook.com]

- 8. chem.libretexts.org [chem.libretexts.org]

In-Depth Technical Guide: Thermal Stability and Decomposition of 3-Aminobenzylamine and its Polymer

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide addresses the thermal stability and decomposition characteristics of 3-aminobenzylamine. Due to the limited availability of specific decomposition data for the monomer, this document provides key safety metrics such as flash point and auto-ignition temperature. It also details the known hazardous decomposition products. To provide a more comprehensive thermal profile for a closely related material, this guide presents an in-depth analysis of the thermal stability of Poly(this compound) (PABA), including quantitative data from TGA and DSC analyses. Experimental protocols for these analytical techniques are also detailed, offering a framework for future studies on the monomer.

Thermal Properties of this compound (Monomer)

While a specific decomposition temperature is not documented, several other thermal metrics and safety considerations are available from safety data sheets.

Quantitative Thermal Data

The following table summarizes the key thermal-related physical properties of this compound.

| Property | Value | Source |

| Flash Point | > 279 °C | ECHEMI SDS[3] |

| Auto-ignition Temperature | 460 °C | ECHEMI SDS[3] |

| Decomposition Temperature | No Data Available | Fisher Scientific SDS, TCI SDS[1][2] |

| Melting Point | 36 - 39 °C | Fisher Scientific SDS[1] |

Hazardous Decomposition Products

In the event of thermal decomposition, this compound is expected to release hazardous substances. It is crucial to handle this compound in a well-ventilated area and avoid exposure to high temperatures.

Known Hazardous Decomposition Products:

Thermal decomposition can lead to the release of irritating gases and vapors.[4]

Thermal Analysis of Poly(this compound) (PABA)

Detailed thermal analysis has been conducted on the polymer, PABA. These results provide insight into the thermal stability of the polymer backbone derived from the this compound monomer.

Quantitative Data from Thermal Analysis

The following tables present data obtained from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) of PABA.[5][6]

Table 3.1.1: Thermogravimetric Analysis (TGA) of PABA

| Temperature Range | Weight Loss (%) | Attributed Cause |

| Below 100 °C | ~10% | Expulsion of water/moisture |

| Above 250 °C | Ongoing | Structural decomposition of the polymer chain |

Note: The polymer showed general thermal stability up to 250 °C.[5]

Table 3.1.2: Differential Scanning Calorimetry (DSC) of PABA

| Transition Temperature | Value | Type of Transition |

| Tg (Glass Transition) | 75 °C | Endothermic |

| Tm (Melting Point) | 148 °C | Endothermic |

| Td (Degradation Point) | 322 °C | Endothermic |

Visualizing Thermal Decomposition of PABA

The following diagram illustrates the key stages of the thermal decomposition of PABA as identified by TGA and DSC analysis.

Caption: Key thermal events for PABA identified by TGA and DSC.

Experimental Protocols